3-(2-Bromobenzoyl)-4-methylpyridine
Overview
Description
Compounds like “3-(2-Bromobenzoyl)-4-methylpyridine” belong to a class of organic compounds known as aromatic compounds. They typically contain a benzene ring (or a similar ring structure) and may have various functional groups attached .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, or coupling reactions .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the functional groups present and the reaction conditions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally or predicted using computational methods .Scientific Research Applications
1. Supramolecular Chemistry and Crystal Structures
- Hydrogen Bonded Supramolecular Association : Research on molecular salts like 2-amino-4-methylpyridinium 2-chlorobenzoate and similar compounds has highlighted the role of 3-(2-Bromobenzoyl)-4-methylpyridine in forming supramolecular [R22(8)] heterosynthons through charge-assisted hydrogen bonds, contributing to the understanding of noncovalent interactions in crystal packing (Khalib et al., 2014).
2. Coordination Chemistry and Molecular Interaction
- Molecular and Crystal Structure Analysis : Studies on organic acid-base salts like 2-amino-6-methylpyridinium 3-methylbenzoate provide insights into the behavior of related pyridine derivatives in forming ionic structures with proton transfer, offering a deeper understanding of molecular interaction dynamics (Thanigaimani et al., 2015).
3. Photodynamic Therapy in Cancer Treatment
- Singlet Oxygen Quantum Yield : A study on new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups, demonstrates the potential of compounds like this compound in photodynamic therapy for cancer treatment due to their photophysical properties (Pişkin et al., 2020).
4. Catalysis and Chemical Synthesis
- Amide-Base Catalytic Systems : Research into the catalytic systems involving tetramethylammonium fluoride and N(TMS)3 highlights the relevance of pyridine derivatives, including this compound, in the deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls, which is significant in organic synthesis (Shigeno et al., 2019).
5. Materials Science and Molecular Engineering
- Spin-Crossover Iron(II) Complexes : The study of 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine as a bidentate ligand in iron(II) complexes reveals the potential of pyridine derivatives in creating materials with spin-crossover properties, which have applications in molecular electronics and sensors (Nishi et al., 2010).
6. Biochemistry and Molecular Docking
- Bromodomain Ligands : 3-Amino-2-methylpyridine derivatives, closely related to this compound, have been identified as ligands for the BAZ2B bromodomain, showcasing the role of these compounds in molecular docking and potentially in drug design (Marchand et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-bromophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYZMMYGXCTDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245972 | |
Record name | (2-Bromophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-45-5 | |
Record name | (2-Bromophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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